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Compound of Interest

Compound Name: MS6105

Cat. No.: B12397506

Technical Support Center: MS6105

This technical support center provides researchers, scientists, and drug development
professionals with comprehensive guidance on improving the in vivo bioavailability of MS6105.
The information is presented through frequently asked questions and detailed troubleshooting
guides.

Frequently Asked Questions (FAQS)

Q1: What is MS6105?

Al: MS6105 is a potent and selective cell-penetrant Proteolysis Targeting Chimera (PROTAC)
that degrades the lactate dehydrogenase (LDH) protein.[1][2][3] It is composed of an LDH
inhibitor warhead linked to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3] By
bringing LDH into proximity with the E3 ligase, MS6105 induces the ubiquitination and
subsequent degradation of both LDHA and LDHB subunits by the proteasome.[1][4][5][6] It has
demonstrated anti-proliferative activity in pancreatic cancer cell lines and is considered a
valuable chemical tool for studying the pathophysiological functions of LDH.[1][4][7][8]

Q2: What are the known physicochemical and solubility properties of MS6105?

A2: MS6105 is a white to beige powder with a high molecular weight.[2] Its aqueous solubility is
low, which is a common challenge for the oral bioavailability of complex molecules. It is soluble
in organic solvents like Dimethyl Sulfoxide (DMSO).[2][3] A summary of its key properties is
provided in Table 1.
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Table 1: Physicochemical Properties of MS6105

Property Value Source
Molecular Formula Ce5Hs1N9O9S3 [2]
Molecular Weight 1228.59 g/mol [2][3]
Appearance White to beige powder [2]
Assay Purity >98% (HPLC) [2][3]
Solubility DMSO: up to 100 mM (122.86 )
mg/mL)
Storage Temperature -20°C [3]

Q3: Has the in vivo bioavailability of MS6105 been previously studied?

A3: Yes, a pharmacokinetic (PK) study in mice has been conducted.[4] The study showed that
MS6105 is bioavailable after a single intraperitoneal (IP) injection.[4][5][6][7][9] However, data
on its oral bioavailability, which is often preferred for clinical development, is not extensively
published. The existing study provides a baseline for exposure levels that can be targeted
when developing an oral formulation.

Table 2: Summary of Published In Vivo Pharmacokinetic Data for MS6105 in Mice

Experimental
Parameter Value . Source
Conditions

Single Intraperitoneal

Dose 5 mg/k 4
9 (IP) injection )
Cmax (Peak Plasma Measured over 24
~1800 nM [4]
Conc.) hours
Tmax (Time to Peak Measured over 24
8 hours [4]
Conc.) hours
Vehicle Not specified N/A [4]
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Q4: What is the mechanism of action for MS6105?

A4: MS6105 functions as a PROTAC to induce the degradation of LDHA and LDHB. This
process involves the recruitment of the VHL E3 ubiquitin ligase to the target LDH proteins,
leading to their ubiquitination and subsequent destruction by the cell's proteasome machinery.
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56105 LDH-MS6105-VHL
Complex . .
| Binds E3 ligase activity
Ubiquitin-Proteasome System

Ubiquitin ) - Poly-ubiquitinated }__Recognition Degradation Degraded LDH
(Ub) LDH (Peptides)

Click to download full resolution via product page
Diagram of the MS6105 PROTAC mechanism of action.

Troubleshooting Guide: Improving In Vivo
Bioavailability

This guide addresses common issues encountered when evaluating the bioavailability of
MS6105, particularly following oral administration.

Problem: Low or undetectable plasma concentrations of MS6105 after oral dosing.

Primary Cause: The poor aqueous solubility of MS6105 likely limits its dissolution in the
gastrointestinal (GI) tract, which is a rate-limiting step for absorption.[10]
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Solution 1: Implement Advanced Formulation Strategies

Improving the formulation is the most effective approach to enhance the solubility and
dissolution rate of poorly soluble compounds.[11] Several strategies can be employed, each
with distinct advantages.

Table 3: Comparison of Formulation Strategies for Poorly Soluble Drugs
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Strategy

Description

Advantages

Disadvantages

Amorphous Solid
Dispersions (ASDs)

The drug is dispersed
in a polymer matrix in
an amorphous (non-
crystalline) state.[12]
[13]

Significantly increases
apparent solubility and
dissolution rate; can
be formulated into
solid dosage forms.
[13][14]

Can be physically
unstable, potentially
recrystallizing over
time; requires
specialized
manufacturing like

spray drying.[14]

Lipid-Based
Formulations (e.qg.,
SEDDS/SMEDDS)

The drug is dissolved
in a mixture of oils,
surfactants, and co-
solvents that form a
fine emulsion or
microemulsion upon
contact with Gl fluids.
[12]

Enhances
solubilization, can
bypass the dissolution
step, and may
improve absorption
via lymphatic
pathways, avoiding
first-pass metabolism.
[12][15]

Can have limited drug
loading capacity;
potential for Gl side
effects with high
surfactant

concentrations.

Co-solvent Systems

The drug is dissolved
in a mixture of water-
miscible organic
solvents (e.g.,
PEG400, propylene
glycol, ethanol).[10]
[16]

Simple to prepare for
preclinical studies;
effective at solubilizing
high drug

concentrations.[10]

The drug may
precipitate upon
dilution in the Gl tract,
leading to variable

absorption.[10]

Particle Size
Reduction

(Nanosizing)

The particle size of
the drug is reduced to
the nanometer range
using techniques like
wet bead milling.[12]
[14]

Increases the surface
area for dissolution
according to the
Noyes-Whitney
equation.[14][17]

May not be sufficient
for drugs with very low
intrinsic solubility; can
lead to particle

agglomeration.

Solution 2: Develop a Logical Approach to Formulation Selection
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A systematic workflow can help identify the most promising formulation strategy for MS6105.
This involves characterizing the compound and screening various formulation types.

Formulation Options
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Bioavailability of MS6105

Amorphous Solid Lipid-Based
Dispersion (SEDDS, SMEDDS)
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Logical workflow for troubleshooting poor bioavailability.

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) via Solvent Evaporation
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This protocol provides a basic method for preparing an ASD of MS6105 for preclinical
evaluation.

o Materials: MS6105, a suitable polymer carrier (e.g., PVP K30, HPMC-AS), and a volatile
organic solvent (e.g., methanol, acetone).

 Dissolution: Weigh appropriate amounts of MS6105 and the polymer carrier. Dissolve both
components completely in the selected organic solvent in a round-bottom flask. A typical
drug-to-polymer ratio to start with is 1:3 or 1:4 (w/w).

o Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under
reduced pressure at a controlled temperature (e.g., 40°C) until a thin, dry film is formed on
the flask wall.

e Final Drying: Place the flask under a high vacuum for 12-24 hours to remove any residual
solvent.

e Collection and Milling: Carefully scrape the dried ASD film from the flask. Gently mill the
resulting solid into a fine powder using a mortar and pestle.

o Characterization (Recommended): Confirm the amorphous nature of the dispersion using
techniques like Differential Scanning Calorimetry (DSC) or X-Ray Powder Diffraction
(XRPD).

e Reconstitution: For dosing, the ASD powder can be suspended in an agueous vehicle (e.g.,
0.5% methylcellulose) immediately before administration.

Protocol 2: General Protocol for a Comparative In Vivo Pharmacokinetic Study in Mice

This protocol outlines the key steps for an in vivo study to compare different MS6105
formulations.[18][19][20]

e Animal Model: Use male or female mice (e.g., C57BL/6 or CD-1 strain), typically 8-10 weeks
old. Acclimate animals for at least one week before the study.

e Study Groups:
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o Group 1: Intravenous (IV) administration (e.g., 1-2 mg/kg) to determine absolute
bioavailability. The formulation should be a clear solution (e.g., in 5% DMSO, 40%
PEG400, 55% saline).

o Group 2: Oral gavage (PO) with Formulation A (e.g., ASD suspension) at a higher dose
(e.g., 10 mg/kg).

o Group 3: Oral gavage (PO) with Formulation B (e.g., SEDDS) at the same dose.

o Use at least 3-4 animals per time point or 3-4 animals with serial sampling.

Dosing: Administer the formulations accurately based on animal body weight. For 1V, use the
tail vein. For PO, use oral gavage.

Blood Sampling: Collect blood samples (e.g., 30-50 pL) into EDTA-coated tubes at
predetermined time points.[21]

o IV route: 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
o PO route: 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

Plasma Processing: Immediately after collection, centrifuge the blood (e.g., 2000 x g for 10
min at 4°C) to separate the plasma.[21]

Sample Storage: Store plasma samples at -80°C until bioanalysis.[21]

Bioanalysis: Quantify the concentration of MS6105 in plasma samples using a validated
Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.[21]

Data Analysis: Calculate key PK parameters (Cmax, Tmax, AUC, half-life) using non-
compartmental analysis software.[19] Calculate oral bioavailability (F%) by comparing the
dose-normalized AUC from the PO groups to the IV group.
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Experimental workflow for an in vivo PK study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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